molecular formula C17H16Br2N2O3 B10908720 N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(4-bromophenoxy)propanehydrazide

N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(4-bromophenoxy)propanehydrazide

Cat. No.: B10908720
M. Wt: 456.1 g/mol
InChI Key: CCAUPFZNWQOHBX-KEBDBYFISA-N
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Description

N’~1~-[(E)-1-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-(4-BROMOPHENOXY)PROPANOHYDRAZIDE is a synthetic organic compound characterized by the presence of bromine atoms and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’~1~-[(E)-1-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-(4-BROMOPHENOXY)PROPANOHYDRAZIDE typically involves the condensation of 5-bromo-2-methoxybenzaldehyde with 2-(4-bromophenoxy)propanohydrazide. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the compound.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.

    Reduction: Reduction of the hydrazone linkage can yield the corresponding hydrazine derivative.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Functionalized derivatives with new substituents replacing the bromine atoms.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or optical properties.

Biology: In biological research, the compound may be investigated for its potential as an inhibitor of specific enzymes or as a ligand for receptor studies.

Industry: In industrial applications, the compound can be used in the synthesis of polymers or as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism by which N’~1~-[(E)-1-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-(4-BROMOPHENOXY)PROPANOHYDRAZIDE exerts its effects depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The presence of bromine atoms and methoxy groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • N’~1~-[(E)-1-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-(4-BROMOPHENOXY)ACETOHYDRAZIDE
  • N’~1~-[(E)-1-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-(4-BROMOPHENOXY)BUTANOHYDRAZIDE

Comparison: Compared to its analogs, N’~1~-[(E)-1-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-(4-BROMOPHENOXY)PROPANOHYDRAZIDE may exhibit unique properties due to the specific positioning of the methoxy and bromine groups. These structural differences can affect the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for targeted research and development.

Properties

Molecular Formula

C17H16Br2N2O3

Molecular Weight

456.1 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-(4-bromophenoxy)propanamide

InChI

InChI=1S/C17H16Br2N2O3/c1-11(24-15-6-3-13(18)4-7-15)17(22)21-20-10-12-9-14(19)5-8-16(12)23-2/h3-11H,1-2H3,(H,21,22)/b20-10+

InChI Key

CCAUPFZNWQOHBX-KEBDBYFISA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=C(C=CC(=C1)Br)OC)OC2=CC=C(C=C2)Br

Canonical SMILES

CC(C(=O)NN=CC1=C(C=CC(=C1)Br)OC)OC2=CC=C(C=C2)Br

Origin of Product

United States

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